4-Fluoro-N1-(imidazolidin-2-ylidene)benzene-1,3-diamine

α2-adrenoceptor structure-activity relationship ortho-substitution requirement

4-Fluoro-N1-(imidazolidin-2-ylidene)benzene-1,3-diamine (CAS 75849-41-1; molecular formula C9H11FN4; MW 194.21 g/mol; synonym: N1-(4,5-dihydro-1H-imidazol-2-yl)-4-fluorobenzene-1,3-diamine) belongs to the 2-iminoimidazolidine (phenyliminoimidazolidine) class, a family of cyclic amidines whose prototypical member is clonidine. The compound features a 4-fluoro-1,3-diaminobenzene scaffold linked via an exocyclic imine to an imidazolidine ring, yielding a mono-fluorinated, mono-imidazolidinyl-phenylenediamine architecture distinct from the 2,6-dichloro-1,4-diamine arrangement of the clinically used analog apraclonidine.

Molecular Formula C9H11FN4
Molecular Weight 194.21 g/mol
Cat. No. B13203159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-N1-(imidazolidin-2-ylidene)benzene-1,3-diamine
Molecular FormulaC9H11FN4
Molecular Weight194.21 g/mol
Structural Identifiers
SMILESC1CN=C(N1)NC2=CC(=C(C=C2)F)N
InChIInChI=1S/C9H11FN4/c10-7-2-1-6(5-8(7)11)14-9-12-3-4-13-9/h1-2,5H,3-4,11H2,(H2,12,13,14)
InChIKeyHKWFCVUHNYCCNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-N1-(imidazolidin-2-ylidene)benzene-1,3-diamine: Structural Classification and Procurement-Relevant Identity


4-Fluoro-N1-(imidazolidin-2-ylidene)benzene-1,3-diamine (CAS 75849-41-1; molecular formula C9H11FN4; MW 194.21 g/mol; synonym: N1-(4,5-dihydro-1H-imidazol-2-yl)-4-fluorobenzene-1,3-diamine) belongs to the 2-iminoimidazolidine (phenyliminoimidazolidine) class, a family of cyclic amidines whose prototypical member is clonidine [1]. The compound features a 4-fluoro-1,3-diaminobenzene scaffold linked via an exocyclic imine to an imidazolidine ring, yielding a mono-fluorinated, mono-imidazolidinyl-phenylenediamine architecture distinct from the 2,6-dichloro-1,4-diamine arrangement of the clinically used analog apraclonidine [2]. It is commercially available from multiple suppliers at ≥95% purity (CAS 75849-41-1) .

Why 4-Fluoro-N1-(imidazolidin-2-ylidene)benzene-1,3-diamine Cannot Be Replaced by Apraclonidine, Clonidine, or Other In-Class Analogs


Within the 2-iminoimidazolidine class, receptor affinity and functional selectivity are exquisitely sensitive to the substitution pattern on the phenyl ring. Established SAR demonstrates that ortho (2,6-) disubstitution is a prerequisite for high-affinity α2-adrenoceptor binding and histamine H2-receptor agonism; derivatives bearing only para- or meta-substituents, such as 4-fluoro or 2,4- or 2,5-substitution patterns, are weakly active or inactive at these targets [1]. The target compound, with its 4-fluoro-1,3-diamine arrangement, lacks ortho substitution entirely, predicting a fundamentally different receptor-interaction profile from 2,6-dichloro-substituted analogs like clonidine (Ki α2A ≈ 61.66 nM) and apraclonidine (Ki α2A = 2.9 nM) [2]. Furthermore, fluorophenyl introduction in the related bis(2-iminoimidazolidine) series reduces the imidazolidine pKa by 1–3 units, altering the ionization state at physiological pH and consequently modulating both target engagement and membrane permeability relative to non-halogenated or dichloro-substituted congeners [3]. Direct generic substitution therefore risks both loss of on-target potency at classical α2-adrenoceptors and introduction of off-target activities through altered protonation-dependent interactions.

Quantitative Differentiation Evidence: 4-Fluoro-N1-(imidazolidin-2-ylidene)benzene-1,3-diamine vs. Apraclonidine, Clonidine, and Flutonidine


Evidence Item 1: Phenyl Substitution Pattern Drives Predicted α2-Adrenoceptor Affinity Divergence of >20-Fold vs. Apraclonidine

The target compound bears a single 4-fluoro substituent and 1,3-diamine groups, yielding zero ortho substituents relative to the imidazolidin-2-ylideneamino attachment point. Systematic SAR studies on 43 clonidine-related cyclic amidines established that ortho substitution in the phenyl ring is necessary for high affinity at α2-adrenoceptors [1]. In the histamine H2-receptor system, phenyliminoimidazolidines with 2,6-substitution are active, whereas 2,3-, 2,4-, or 2,5-substituted analogs are weakly active or inactive [2]. The 4-fluoro-1,3-diamine pattern lacks the 2,6-disubstitution motif present in both clonidine (2,6-dichloro; Ki α2A = 61.66 nM) and apraclonidine (2,6-dichloro-1,4-diamine; Ki α2A = 2.9 nM) [3], predicting at least a 20-fold to >100-fold reduction in α2A-adrenoceptor binding affinity.

α2-adrenoceptor structure-activity relationship ortho-substitution requirement

Evidence Item 2: Physicochemical Property Differentiation – Molecular Weight, logP, and H-Bond Donor Count vs. Apraclonidine

The target compound (C9H11FN4; MW 194.21 g/mol) is approximately 51 g/mol (21%) lighter than apraclonidine (C9H10Cl2N4; MW 245.11 g/mol) [1]. Replacement of two chlorine atoms with one fluorine and rearrangement of the diamine pattern from 1,4- to 1,3- reduces both molecular weight and lipophilicity. The target compound possesses 3 hydrogen-bond donors (two aniline NH2 groups plus one imidazolidine NH) versus 2 for apraclonidine (one aniline NH2 plus one imidazolidine NH), while maintaining 3 hydrogen-bond acceptors [2]. Apraclonidine has a predicted logP of approximately 1.66–1.76 [1]; the target compound's lower halogen content and additional free amine predict a logP roughly 0.5–1.0 units lower, enhancing aqueous solubility but potentially reducing passive membrane permeability.

physicochemical properties drug-likeness CNS penetration

Evidence Item 3: pKa Modulation Through 4-Fluoro Substitution Alters Ionization State vs. Non-Halogenated and Dichloro Analogs

In the structurally related bis(2-iminoimidazolidine) series, introduction of a fluorophenyl ring reduced the pKa of the attached imidazolidine group by 1–3 pKa units compared to the unsubstituted phenyl lead compound [1]. Although measured in a bis-imidazolidine scaffold rather than the monophenyl target compound, the electron-withdrawing effect of the 4-fluoro substituent is expected to lower the pKa of the imidazolidin-2-ylideneamino group in the target compound by approximately 0.5–1.5 units relative to the non-fluorinated 1,3-diaminobenzene analog. This shift alters the fraction of deprotonated (neutral) species at physiological pH 7.4 from predominantly protonated to a more balanced charged/neutral ratio, which directly impacts membrane permeability and target engagement kinetics [2].

pKa modulation ionization state fluorophenyl effect

Evidence Item 4: Free 3-Amino Group Enables Synthetic Derivatization Unavailable to the Apraclonidine Scaffold

The target compound contains a free primary aromatic amine at the 3-position (meta to the imidazolidin-2-ylideneamino attachment) that has no equivalent in apraclonidine, where both chlorine atoms occupy the 2- and 6-positions and the only amine is para to the imidazolidine attachment . This 3-NH2 group provides a nucleophilic site for further functionalization—including amide coupling, sulfonamide formation, reductive amination, or biotin/fluorophore conjugation—without disrupting the imidazolidin-2-ylidene pharmacophore. Apraclonidine's single amino group at the 4-position is the sole accessible derivatization site, and modification there directly alters the imidazolidine-adjacent electronic environment [1]. The 1,3-diamine arrangement of the target compound thus offers orthogonal bifunctional reactivity not available in the 2,6-dichloro-1,4-diamine scaffold.

synthetic handle chemical probe bifunctional derivatization

Evidence Item 5: Distinct Histamine H2-Receptor Activity Profile Predicted from 2-Methyl-5-Fluoro Analog Data

In functional studies using isolated spontaneously beating guinea-pig atria, the 2-methyl-5-fluoro analog of clonidine (structurally related to flutonidine, which bears a 2-methyl-5-fluoro substitution similar in electronic character to the target compound's 4-fluoro-1,3-diamine pattern) acted as a partial agonist at histamine H2-receptors, with potency approximately one tenth to one hundredth that of histamine and intrinsic activity of approximately 20–75% of the histamine maximal response [1]. By contrast, the 2,6-dichloro (clonidine), 2,6-dibromo, and 2,6-dimethyl analogs all displayed measurable H2-receptor agonism, confirming the 2,6-substitution requirement for full efficacy at this target. The target compound's lack of any ortho substituent is predicted to further reduce or abolish H2-receptor activity, positioning it as a useful negative control or selectivity probe against this off-target pathway.

histamine H2-receptor structure-activity relationship partial agonism

Evidence Item 6: Commercial Availability and Purity Benchmarking vs. Closest Research-Grade Analogs

The target compound (CAS 75849-41-1) is commercially available from multiple independent suppliers at ≥95% purity as a research-grade chemical, with molecular identity confirmed by molecular formula (C9H11FN4) and molecular weight (194.21 g/mol) . In contrast, the direct non-fluorinated analog (N1-(imidazolidin-2-ylidene)benzene-1,3-diamine, lacking the 4-fluoro substituent) does not appear in major chemical supplier catalogs, and the 2-fluoro regioisomer (N1-(4,5-dihydro-1H-imidazol-2-yl)-2-fluorobenzene-1,4-diamine, CAS 2649055-74-1) is listed but with less widespread availability . Apraclonidine (CAS 66711-21-5) is available as both a research chemical and a pharmaceutical-grade substance. Flutonidine (CAS 28125-87-3) is available as a reference standard. The target compound thus occupies a unique procurement niche: it is accessible at research purity for exploratory studies but is not a pharmaceutical-grade material, positioning it specifically for preclinical discovery rather than clinical or quality-control applications.

commercial availability purity procurement

Evidence-Backed Application Scenarios for 4-Fluoro-N1-(imidazolidin-2-ylidene)benzene-1,3-diamine in Scientific Research and Industrial Procurement


Scenario 1: α2-Adrenoceptor Selectivity Control Probe for Screening Cascades

For high-throughput or secondary screening campaigns targeting α2-adrenoceptors, the target compound serves as a predicted low-affinity or inactive comparator probe. Its lack of ortho substitution predicts >20-fold weaker α2A binding than apraclonidine (Ki 2.9 nM) [1] and >10-fold weaker binding than clonidine (Ki α2A 61.66 nM) , based on the established SAR that ortho substitution is necessary for high α2 affinity [2]. This property enables its use as a negative control to establish assay signal-to-background windows and to verify that screening hits are genuinely dependent on the 2,6-disubstitution pharmacophore rather than non-specific imidazolidine interactions.

Scenario 2: Bifunctional Chemical Probe Synthesis via Orthogonal Amine Derivatization

The 1,3-diamine arrangement provides two electronically distinct primary amine handles for sequential derivatization. The position-3 NH2 (meta to the imidazolidin-2-ylideneamino group) can be selectively functionalized—e.g., via amide coupling with a linker-biotin conjugate or a fluorophore NHS-ester—without directly altering the electron density at the imine-phenyl conjugation pathway . This orthogonality is unavailable in apraclonidine, where the single 4-NH2 is para to and electronically coupled with the imidazolidin-2-ylidene moiety. Target engagement pull-down experiments, fluorescence polarization assays, and cellular imaging probe development are enabled.

Scenario 3: Investigation of pKa-Modulated Membrane Permeability in Imidazolidine Series

The electron-withdrawing 4-fluoro substituent is predicted to reduce the imidazolidine pKa by approximately 0.5–1.5 units relative to the non-fluorinated 1,3-diaminobenzene analog, based on the observation of 1–3 pKa unit reductions upon fluorophenyl introduction in the bis(2-iminoimidazolidine) series [3]. This shift alters the neutral/cationic species ratio at physiological pH, making the compound a valuable tool for systematically studying how ionization state affects passive membrane permeability, cellular uptake, and intracellular distribution within the phenyliminoimidazolidine chemotype—with direct relevance to optimizing CNS-excluded vs. CNS-penetrant profiles.

Scenario 4: Histamine H2-Receptor Liability Screening and Safety Profiling

Because phenyliminoimidazolidines lacking 2,6-disubstitution are predicted to be weakly active or inactive at histamine H2-receptors [4], the target compound can be deployed as a selectivity control in cardiac safety panels. Its predicted low H2-receptor activity contrasts with the partial H2-receptor agonism observed for 2,6-disubstituted analogs (e.g., clonidine, 2,6-dibromo, 2,6-dimethyl, and 2-methyl-5-fluoro derivatives), which showed potencies of 0.01–0.1× histamine and intrinsic activities of 20–75% in guinea-pig atrial chronotropic assays [4]. This scenario is particularly relevant for cardiovascular phenotypic screening where H2-receptor-mediated positive chronotropy is a confounding liability.

Quote Request

Request a Quote for 4-Fluoro-N1-(imidazolidin-2-ylidene)benzene-1,3-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.